molecular formula C16H15N3OS B5729967 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B5729967
M. Wt: 297.4 g/mol
InChI Key: LMSIGQRNPSJZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the medical field. This compound is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it may exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and promoting the release of endogenous opioids.
Biochemical and Physiological Effects:
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it may exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and promoting the release of endogenous opioids.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide in lab experiments is its potential to exhibit antitumor activity against various cancer cell lines. Additionally, it may exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammation and pain. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

For research on 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide include further studies on its mechanism of action, as well as its potential applications in the treatment of cancer, inflammation, and pain. Additionally, further studies on its pharmacokinetics and toxicity are needed to determine its safety and efficacy in vivo. Finally, the development of more efficient synthesis methods and the optimization of its chemical structure may lead to the discovery of more potent analogs with improved pharmacological properties.

Synthesis Methods

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide has been synthesized using various methods, including the reaction of 1-benzyl-1H-benzimidazole-2-thiol with acetyl chloride in the presence of a base. The reaction yields 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide as a white solid.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide has been studied for its potential applications in the medical field. It has been shown to exhibit antitumor activity in vitro against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c17-15(20)11-21-16-18-13-8-4-5-9-14(13)19(16)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSIGQRNPSJZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]acetamide

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